AC-Arg(pmc)-OH

Übersicht

Beschreibung

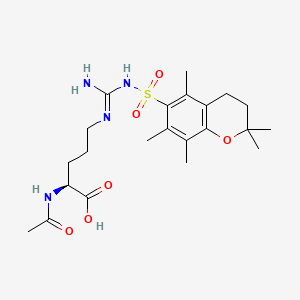

“AC-Arg(pmc)-OH” appears to be a peptide or a peptide derivative. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds1. The “AC” prefix typically stands for an acetyl group, which is often used as a protective group in peptide synthesis2. The “Arg(pmc)” part suggests that this peptide includes the amino acid arginine (Arg) with a protective group (pmc). The “OH” suffix indicates a hydroxyl group1.

Synthesis Analysis

The synthesis of peptides like “AC-Arg(pmc)-OH” typically involves solid-phase peptide synthesis (SPPS), a method in which the peptide chain is assembled while attached to an insoluble support particle3. The protective group “pmc” can be removed using specific procedures, such as dissolving the peptide in 95% TFA/water3.

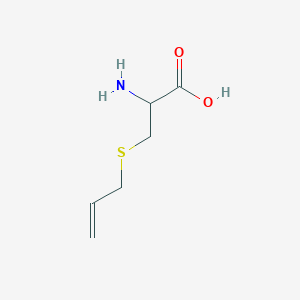

Molecular Structure Analysis

The molecular structure of “AC-Arg(pmc)-OH” would be determined by the sequence and structure of the amino acids it contains, as well as any modifications such as the acetyl group or the pmc protective group4. However, without more specific information about this peptide, it’s difficult to provide a detailed molecular structure analysis.

Chemical Reactions Analysis

The chemical reactions involving “AC-Arg(pmc)-OH” would depend on its specific structure and the conditions under which it’s used. For example, in peptide synthesis, the peptide would undergo reactions to form peptide bonds and to remove protective groups3. Other reactions could occur under different conditions or with different reagents5.

Physical And Chemical Properties Analysis

The physical and chemical properties of “AC-Arg(pmc)-OH” would be determined by its specific structure. For example, its solubility, stability, and reactivity would depend on the properties of the amino acids it contains and any modifications such as the acetyl group or the pmc protective group78.

Wissenschaftliche Forschungsanwendungen

Below is a summary of the most relevant papers from the search, although they do not directly address AC-Arg(pmc)-OH:

Part-Machine Clustering : Xing et al. (2010) discuss part-machine clustering in cellular manufacturing systems, comparing neural network methods and ant colony system approaches for solving these problems (Xing et al., 2010).

Tyre/Road Noise Assessment : Boodihal et al. (2014) developed a methodology to evaluate tyre/road noise across various road types in Bangalore, India, using field noise measurements (Boodihal et al., 2014).

Porous Medium Combustion : Banerjee and Paul (2021) compiled global research on porous medium combustion (PMC) technology, discussing its applications and challenges in the field of energy-efficient systems (Banerjee & Paul, 2021).

Environmental Catalysis using Peroxymonosulfate : Huang et al. (2014) explored the activation of peroxymonosulfate for environmental catalysis, focusing on the development of a pro-environmental and efficient oxidation system (Huang et al., 2014).

Safety And Hazards

The safety and hazards of “AC-Arg(pmc)-OH” would depend on its specific structure and how it’s used. For example, some peptides can be hazardous if inhaled, ingested, or if they come into contact with skin9. However, without more specific information about this peptide, it’s difficult to provide detailed safety and hazard information.

Zukünftige Richtungen

The future directions for research on “AC-Arg(pmc)-OH” would depend on its specific structure and potential applications. For example, if it’s a bioactive peptide, future research might focus on understanding its mechanism of action, improving its stability or bioavailability, or exploring its potential as a therapeutic agent10.

Please note that this analysis is based on general information about peptides and the specific information available about “AC-Arg(pmc)-OH”. For a more detailed and specific analysis, more information about this peptide would be needed.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O6S/c1-12-13(2)19(14(3)16-9-10-22(5,6)32-18(12)16)33(30,31)26-21(23)24-11-7-8-17(20(28)29)25-15(4)27/h17H,7-11H2,1-6H3,(H,25,27)(H,28,29)(H3,23,24,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRJUCRLHBFCFW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Arg(pmc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

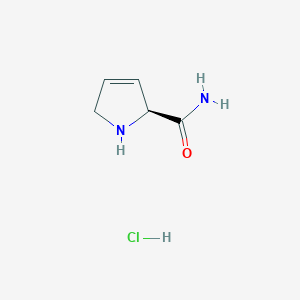

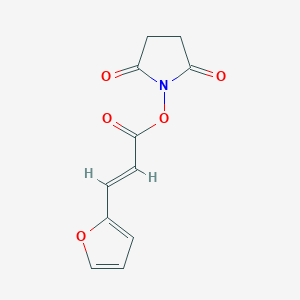

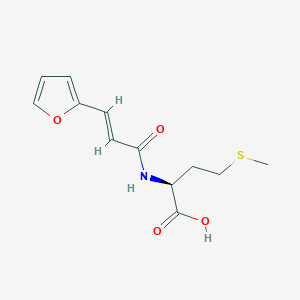

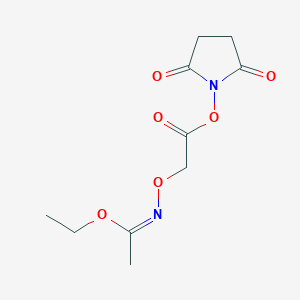

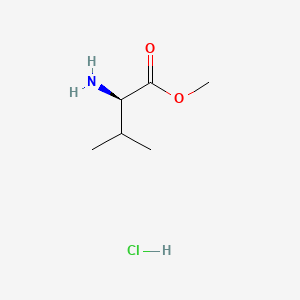

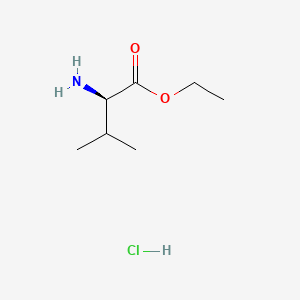

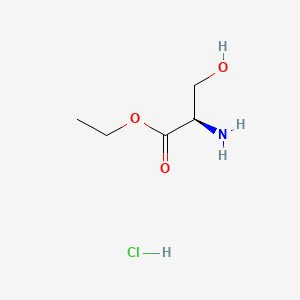

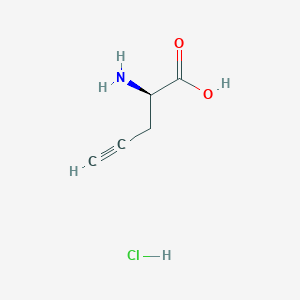

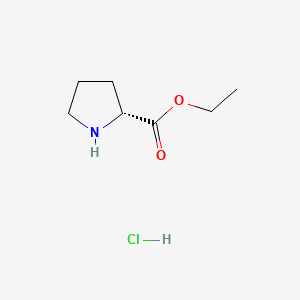

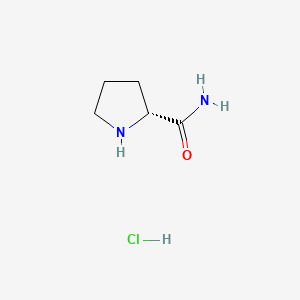

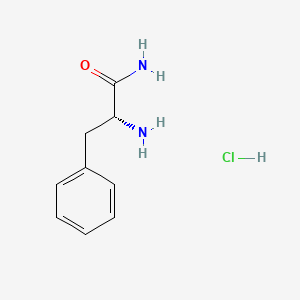

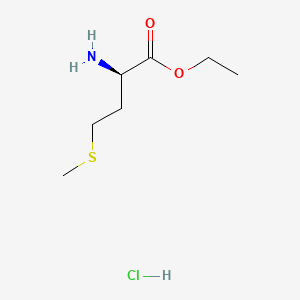

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.